N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-18-6-3-11-23(18)17-13-15(7-10-21-17)14-22-19(25)20(8-1-2-9-20)16-5-4-12-26-16/h4-5,7,10,12-13H,1-3,6,8-9,11,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOQQQWYQCWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The core amide bond in the target compound is typically constructed through activation of the cyclopentanecarboxylic acid derivative. A widely cited method involves the use of 2,2'-dipyridyl disulfide (DPDTC) and triphenylphosphine (PPh₃) to generate an acyloxyphosphonium intermediate, which reacts with amines to form amides. For example:
- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid is activated with DPDTC (1.1 equiv) in dichloromethane (DCM) at 60°C for 4.5 hours.
- The intermediate is treated with ammonium hydroxide (NH₄OH) to yield the primary amide.
- Oxidation with Oxone in dimethyl sulfoxide (DMSO) facilitates further coupling with the amine component.
This method achieves yields of 65–75% and is noted for avoiding racemization, critical for stereochemical integrity.
Synthesis of the Cyclopentanecarboxamide Core
The cyclopentanecarboxamide scaffold is synthesized via Friedel-Crafts acylation or cyclization of thiophene derivatives:
- Thiophene-2-carbonyl chloride is reacted with cyclopentene in the presence of aluminum chloride (AlCl₃) to form 1-(thiophen-2-yl)cyclopentanecarbonyl chloride.
- Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) yields the carboxylic acid precursor.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | AlCl₃, DCM | 0°C → RT | 12 h | 82% |
| Hydrolysis | NaOH, H₂O | 100°C | 2 h | 95% |
Introduction of the 2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl Group
The pyridine-pyrrolidinone moiety is introduced via Mitsunobu reaction or reductive amination :
- 4-(Aminomethyl)pyridin-2-ol is reacted with γ-butyrolactam under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; PPh₃) to form 2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methanol.
- Oxidation with manganese dioxide (MnO₂) converts the alcohol to an aldehyde, which undergoes reductive amination with the cyclopentanecarboxamide using sodium cyanoborohydride (NaBH₃CN) .
Challenges :
- Regioselectivity in pyridine functionalization requires careful temperature control (−10°C to 25°C).
- Over-oxidation of the aldehyde intermediate can reduce yields by 15–20%.
Microwave- and Ultrasound-Assisted Optimization
Recent advances employ microwave irradiation and ultrasonication to accelerate reaction kinetics:
- Coupling of the pyridine-pyrrolidinone segment with the cyclopentanecarboxamide under microwave conditions (150°C, 20 min) improves yields to 88%.
- Sonication of the amidation step reduces reaction time from 12 hours to 45 minutes.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (d, J = 5.1 Hz, 1H, pyridine-H), 7.75 (dd, J = 5.0, 1.5 Hz, 1H, thiophene-H), 4.51 (s, 2H, CH₂).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₂N₃O₂S [M+H]⁺: 380.1434; found: 380.1436.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Key Step | Yield | Time | Cost |
|---|---|---|---|---|
| Classical amidation | DPDTC/NH₄OH | 65% | 6 h | Low |
| Microwave-assisted | Irradiation | 88% | 20 min | High |
| Reductive amination | NaBH₃CN | 72% | 3 h | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs in terms of synthesis, physicochemical properties, and functional groups. Key comparisons are drawn from compounds synthesized via multicomponent reactions (e.g., Ugi reaction) and cyclopentanecarboxamide derivatives.
Key Observations
Structural Variations and Bioactivity Implications: The target compound uniquely combines a thiophen-2-yl group with a 2-oxopyrrolidin-modified pyridine ring. Thiophene derivatives are known for their electron-rich aromatic systems, which enhance binding to biological targets like kinases or GPCRs . The 2-oxopyrrolidin group, a lactam ring, may improve metabolic stability compared to simpler amides . Its lower yield (26%) may reflect steric challenges during synthesis . Compound 4v () shares the 2-oxopyrrolidin and pyridine motifs but lacks the cyclopentane-thiophene system. Its higher yield (50%) suggests that bulky alkyl substituents (e.g., 2,4,4-trimethylpentan-2-yl) may facilitate crystallization .
Synthetic Efficiency: Ugi reactions (e.g., 4v, 4x) typically yield 38–50%, indicating moderate efficiency for similar scaffolds. The piperidine variant ( compound from ) shares a cyclopentanecarboxamide core but substitutes 2-oxopyrrolidin with a pyridin-2-yl-piperidine group. This modification could influence solubility and bioavailability due to increased basicity from the piperidine nitrogen .
Physicochemical Properties :
- The target compound’s molecular weight (~383.47 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. Thiophene and pyridine rings contribute to π-π stacking interactions, while the cyclopentane ring may reduce conformational flexibility, enhancing target binding .
- Compound 4x (cyclohexane analog) has a lower molecular weight (280.39 g/mol) and higher hydrophobicity, which may limit water solubility compared to the target compound .
Gaps and Limitations
- No direct pharmacological data (e.g., IC50, binding affinity) are available for the target compound, necessitating extrapolation from analogs.
- Synthesis details for the target compound are absent in the evidence, limiting direct comparison of reaction conditions or catalysts.
Biological Activity
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. The compound features a combination of heterocyclic and aromatic structures, including a pyrrolidinone ring, a pyridine ring, and a thiophene moiety, which contribute to its diverse chemical reactivity and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in critical metabolic pathways. For instance, the compound could potentially inhibit enzymes that play a role in cancer cell proliferation or inflammation, although detailed studies are still ongoing.
Biological Activity and Therapeutic Potential
Research into the biological activities of this compound has revealed several promising effects:
1. Antiproliferative Activity:
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant antiproliferative activity against HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .
2. Enzyme Inhibition:
- The compound may act as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for further development as an anticancer agent .
3. Anti-inflammatory Properties:
- There are indications that the compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate cytotoxicity against cancer cell lines | Significant inhibition of HCT116 and HeLa cell proliferation observed |
| Study B | Investigate enzyme inhibition | Compound showed potential as a topoisomerase I inhibitor |
| Study C | Assess anti-inflammatory effects | Preliminary results suggest reduction in inflammatory markers |
Q & A
Q. What are the optimal synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
- Methodological Answer : Synthesis typically involves multi-step procedures. For example, coupling a pyridinyl-pyrrolidinone intermediate with a thiophene-containing cyclopentane carboxamide precursor. Key steps include:
- Intermediate preparation : React 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde with a reducing agent (e.g., NaBH₄) to form the methylamine derivative.
- Amide bond formation : Use coupling reagents like HATU or EDCI in anhydrous DMF under nitrogen at 0–25°C to link the intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR validate regiochemistry, particularly for distinguishing pyrrolidinone and thiophene protons .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight with <5 ppm error (e.g., ESI+ mode) .
- HPLC : Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How can researchers assess the compound's potential in modulating neurological targets?
- Methodological Answer :
- In vitro assays : Screen for activity against acetylcholinesterase (AChE) or NMDA receptors using fluorometric or radioligand binding assays .
- Dose-response studies : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
- Control experiments : Compare with known inhibitors (e.g., donepezil for AChE) to validate specificity .
Advanced Research Questions
Q. How can contradictory data on the compound's bioactivity across studies be resolved?
- Methodological Answer :
- Batch analysis : Compare purity levels (via HPLC) between studies; impurities >5% may skew results .
- Assay standardization : Ensure consistent buffer pH (e.g., 7.4 for physiological conditions) and temperature (25°C vs. 37°C) across labs .
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for observed effects .
Q. What strategies optimize the compound's solubility without compromising its biological activity?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .
- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) to the cyclopentane or pyridinyl moiety while monitoring SAR .
- Nanoparticle encapsulation : Test liposomal formulations to enhance aqueous dispersion .
Q. How can researchers design experiments to elucidate the compound's mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cancer cell lines to identify dysregulated pathways (e.g., apoptosis or autophagy) .
- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- X-ray crystallography : Co-crystallize the compound with suspected targets (e.g., EGFR or PI3K) to resolve binding modes .
Q. What experimental approaches validate the compound's stability under physiological conditions?
- Methodological Answer :
- Plasma stability assays : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- pH-dependent stability : Test solubility and integrity in buffers ranging from pH 2 (simulating gastric fluid) to pH 7.4 .
- Metabolic studies : Use liver microsomes to identify CYP450-mediated metabolites .
Methodological Considerations
Q. How should researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Reagent optimization : Replace EDCI with HATU to improve amide bond formation efficiency .
- Temperature control : Conduct reactions at 0°C to minimize side reactions (e.g., epimerization) .
- Protecting groups : Temporarily protect the pyrrolidinone carbonyl with a tert-butyl group to prevent undesired interactions .
Q. What computational tools can predict the compound's drug-likeness and toxicity?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and hERG inhibition risk .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like AChE .
- QSAR models : Train algorithms on datasets of structurally related compounds to forecast activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
